N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound that features both a cyanophenyl group and a trifluoromethyl group. These functional groups are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxalamide backbone, followed by the introduction of the cyanophenyl and trifluoromethyl groups under controlled conditions. Common reagents used in these reactions include oxalyl chloride, cyanobenzene, and trifluoromethylated alcohols. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls. The use of catalysts and automated systems ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The cyanophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds are known to be effective.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxypropyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is unique due to the presence of both the cyanophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule enhances its potential for diverse applications in research and industry.
Biological Activity
N1-(2-cyanophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound with the molecular formula C18H14F3N3O3 and a molecular weight of 377.3 g/mol. This compound features both a cyanophenyl group and a trifluoromethyl group, which are significant in medicinal chemistry due to their unique chemical properties. The structural complexity of this molecule suggests potential biological activities, particularly in the fields of cancer therapy and metabolic regulation.
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets. The cyanophenyl group can engage with aromatic residues in proteins, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions may modulate various biological pathways, contributing to the compound's therapeutic effects.
Research Findings
Recent studies have explored the biological activities of similar compounds within the oxalamide class. For instance:
- Anti-cancer Activity : Compounds with structural similarities have shown promising anti-cancer properties. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against glioblastoma cell lines, indicating potential for further development in oncology .
- Anti-diabetic Properties : Some oxalamide derivatives have been evaluated for their ability to lower glucose levels in diabetic models. The introduction of fluorine atoms has been linked to enhanced biological activity due to improved solubility and metabolic profile .
Case Studies
- Cytotoxicity Against Glioblastoma : A study investigated various oxadiazole derivatives for their cytotoxic effects on LN229 glioblastoma cells. Results indicated significant apoptosis induced by select compounds, suggesting that modifications similar to those in this compound could yield potent anti-cancer agents .
- In Vivo Anti-diabetic Activity : In a model using Drosophila melanogaster, certain oxadiazole derivatives demonstrated significant reductions in glucose levels, highlighting the potential for this class of compounds in diabetes management .
Comparative Data Table
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)17(27,13-7-2-1-3-8-13)11-23-15(25)16(26)24-14-9-5-4-6-12(14)10-22/h1-9,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHLPBIWGMHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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